molecular formula C21H26O10 B043473 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE CAS No. 80779-87-9

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

Cat. No.: B043473
CAS No.: 80779-87-9
M. Wt: 438.4 g/mol
InChI Key: NLYXGZTYODRENV-MJCUULBUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannose followed by benzylation and acetylation. One common method includes dissolving mannose in a solvent such as dimethylformamide (DMF) and adding benzyl bromide in the presence of a base like sodium hydride . The reaction is carried out at room temperature and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with larger quantities of reagents and solvents. The purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like hydrochloric acid or sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose involves its role as a protected sugar derivative. The benzyl and acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at specific sites. This protection is crucial in the synthesis of complex molecules where selective deprotection and subsequent reactions are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Benzyl-1,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose is unique due to its specific combination of benzyl and acetyl protective groups. This combination allows for selective reactions and deprotection steps, making it highly valuable in the synthesis of complex carbohydrates and glycosides.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXGZTYODRENV-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What can you tell us about the structure of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-α-D-MANNOPYRANOSE?

A1: While the provided abstract [] does not contain specific spectroscopic data, the title "1,3,4,6-Tetra-O-acetyl-2-O-benzyl-α-d-mannopyran­ose" itself provides key insights into the molecule's structure:

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